2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a piperidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include lactams and carboxylic acids.
Reduction: Products include alcohols and amines.
Scientific Research Applications
2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The piperidinone ring may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-N-(2-methylphenyl)acetamide
- 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide is unique due to the presence of the piperidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chloroacetamide derivatives, making it a valuable compound for specific applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
2-chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6-7(2-3-8(13)12-6)5-11-9(14)4-10/h6-7H,2-5H2,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCWBHVPHIXGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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